molecular formula C29H28N4O4 B11671501 4,4'-[(2,4-dimethoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

4,4'-[(2,4-dimethoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

Cat. No.: B11671501
M. Wt: 496.6 g/mol
InChI Key: FJKZDRKVXGEJGU-UHFFFAOYSA-N
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Description

4,4’-[(2,4-dimethoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is a complex organic compound that belongs to the class of bis(pyrazolyl)methanes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(2,4-dimethoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method is the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-one with aromatic aldehydes in the presence of a catalyst. For example, a green and efficient method uses 1,3-disulfonic acid imidazolium tetrachloroaluminate as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the use of magnetically separable nanocatalysts has been explored for the preparation of similar compounds, offering high yields and short reaction times .

Chemical Reactions Analysis

Types of Reactions

4,4’-[(2,4-dimethoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) undergoes various types of chemical reactions, including:

    Condensation Reactions: Formation of the compound itself involves condensation reactions.

    Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrazole rings.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include aromatic aldehydes, catalysts like sodium acetate, and various solvents such as ethanol .

Major Products

The major products formed from these reactions are typically derivatives of the original compound, with modifications to the aromatic or pyrazole rings .

Mechanism of Action

The mechanism of action of 4,4’-[(2,4-dimethoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) involves its interaction with molecular targets such as enzymes and receptors. It has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C29H28N4O4

Molecular Weight

496.6 g/mol

IUPAC Name

4-[(2,4-dimethoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C29H28N4O4/c1-18-25(28(34)32(30-18)20-11-7-5-8-12-20)27(23-16-15-22(36-3)17-24(23)37-4)26-19(2)31-33(29(26)35)21-13-9-6-10-14-21/h5-17,27,30-31H,1-4H3

InChI Key

FJKZDRKVXGEJGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=C(C=C(C=C3)OC)OC)C4=C(NN(C4=O)C5=CC=CC=C5)C

Origin of Product

United States

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